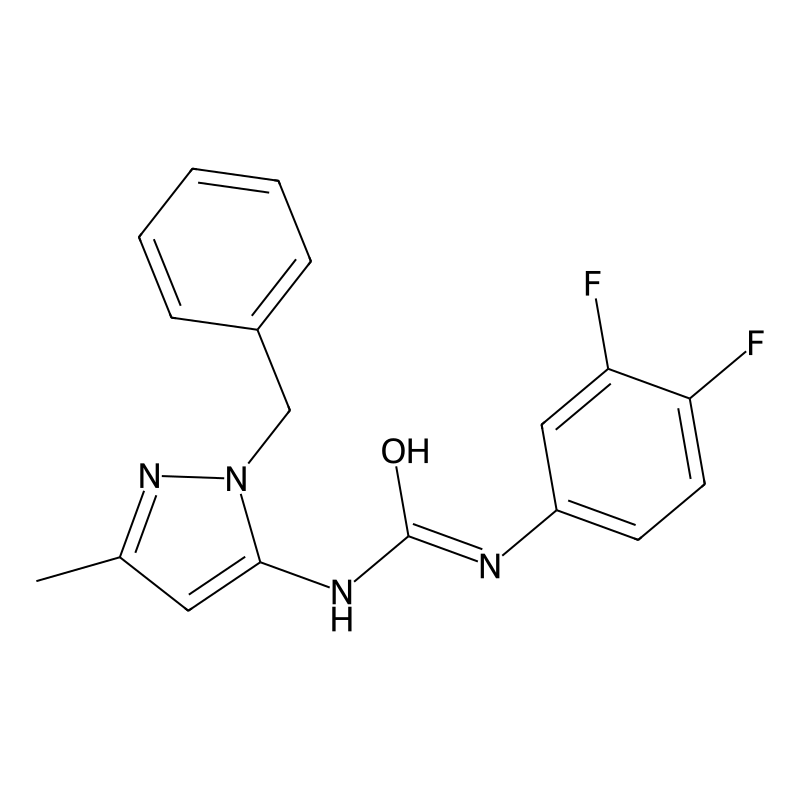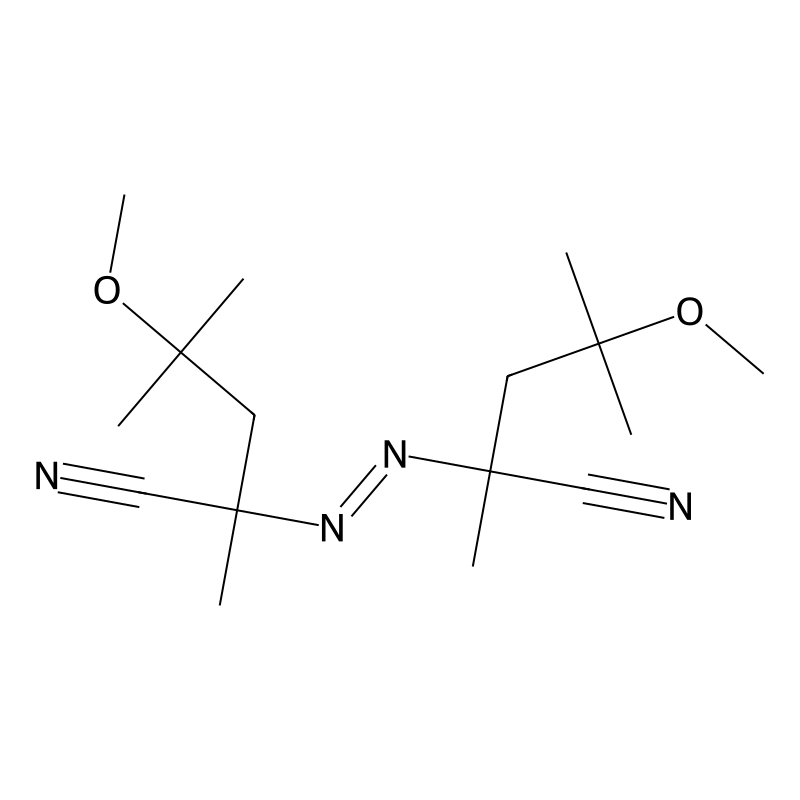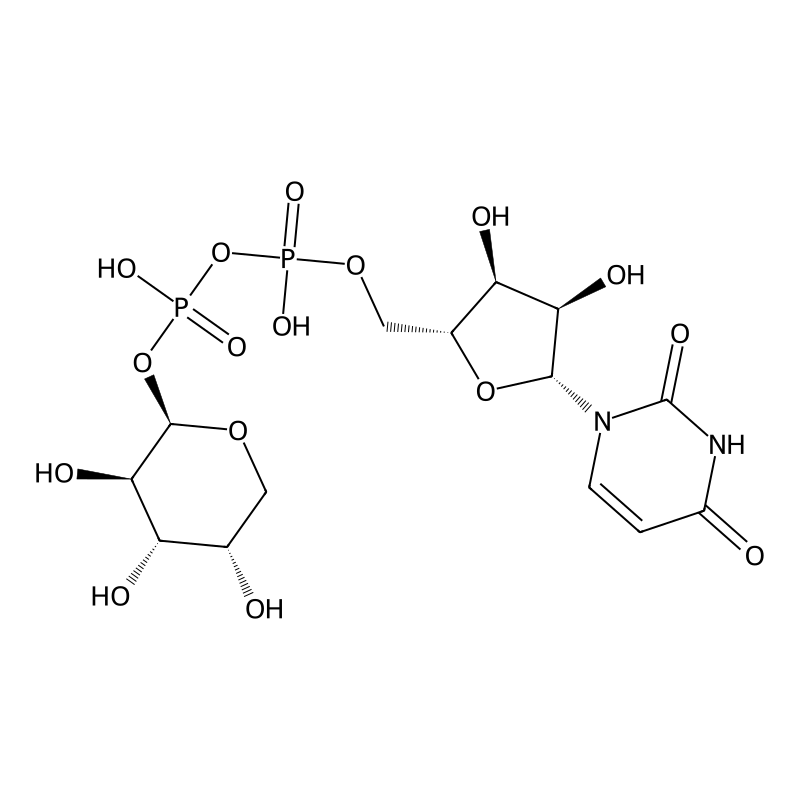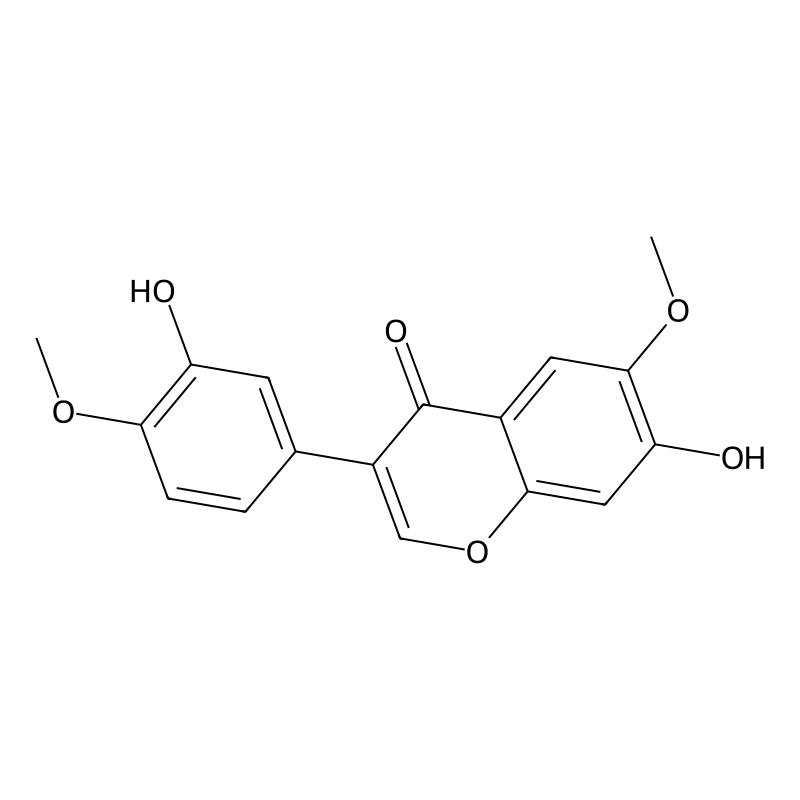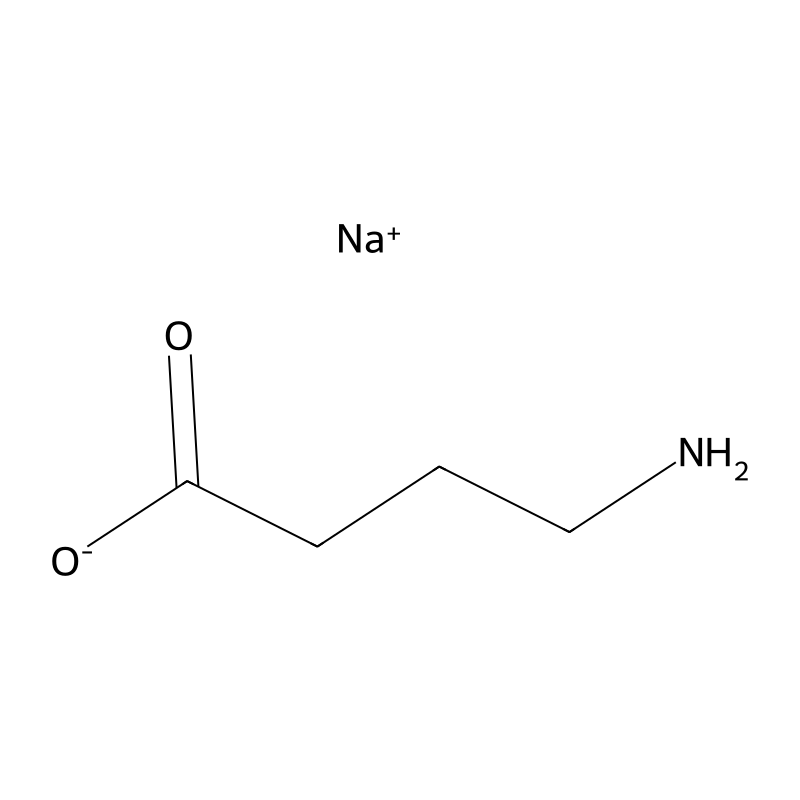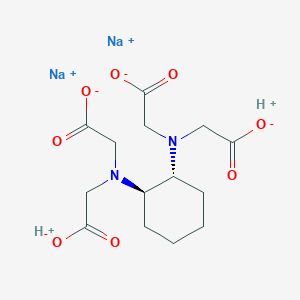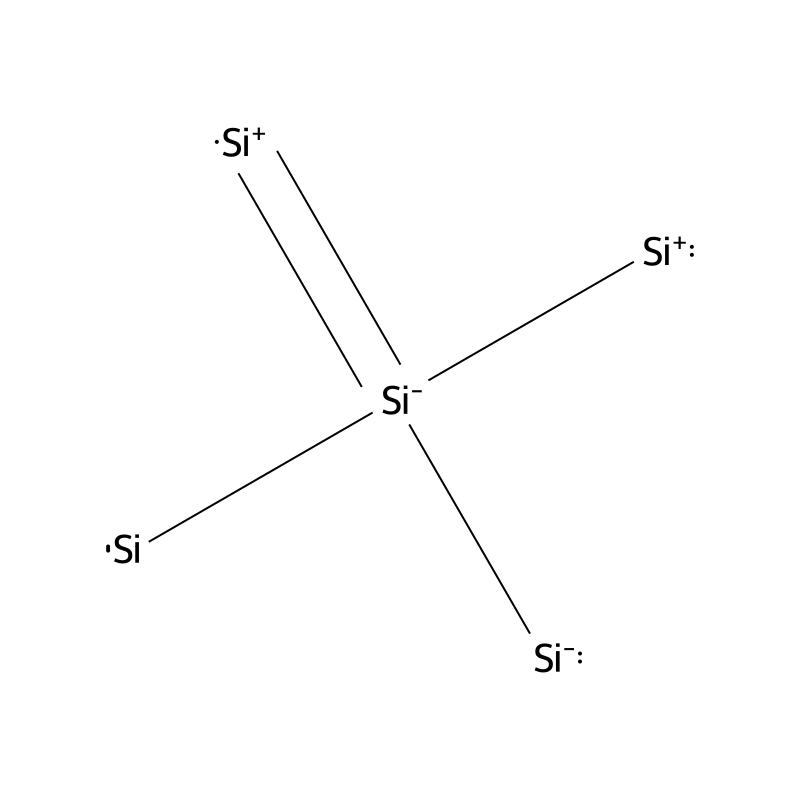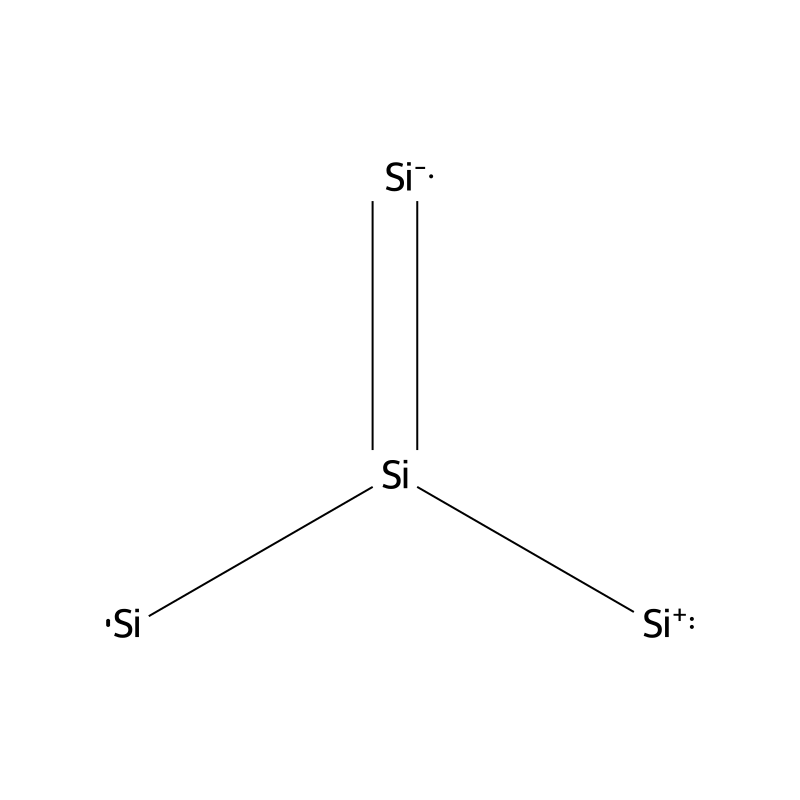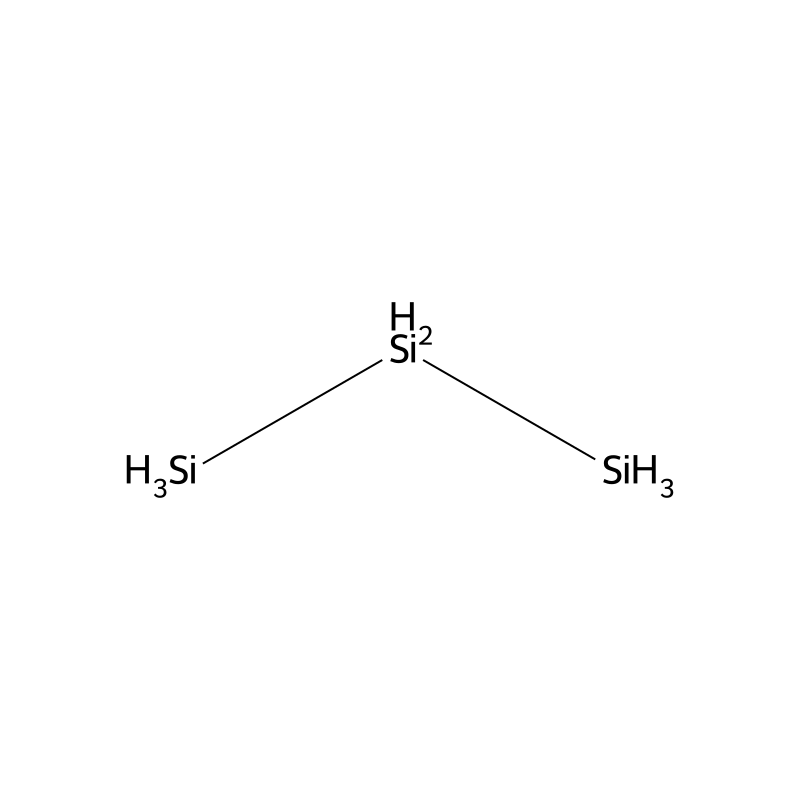isovaleryl-CoA

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Isovaleryl-Coenzyme A is a significant intermediate in the metabolism of branched-chain amino acids, specifically leucine, isoleucine, and valine. It plays a crucial role in the catabolic pathways that convert these amino acids into energy and other metabolites. Structurally, isovaleryl-Coenzyme A is characterized by its branched-chain structure, which is derived from the degradation of leucine. The compound has the chemical formula CHO and is involved in various enzymatic reactions that facilitate its transformation into other metabolic products.
Isovaleryl-Coenzyme A undergoes several key reactions in metabolic pathways:
- Dehydrogenation: The enzyme isovaleryl-Coenzyme A dehydrogenase catalyzes the conversion of isovaleryl-Coenzyme A to 3-methylcrotonyl-Coenzyme A. This reaction involves the transfer of electrons to an acceptor molecule, typically involving flavin adenine dinucleotide as a cofactor:This reaction is critical in the context of branched-chain amino acid catabolism .
- Beta-Oxidation: Isovaleryl-Coenzyme A can also participate in beta-oxidation pathways, contributing to the production of acetyl-Coenzyme A and other intermediates that enter the citric acid cycle for energy production .
Isovaleryl-Coenzyme A can be synthesized through various biochemical pathways:
- From Leucine: The primary source of isovaleryl-Coenzyme A is the catabolism of leucine, where it is formed as an intermediate during its breakdown.
- Enzymatic Synthesis: Specific enzymes such as branched-chain amino acid transaminases and acyl-CoA synthetases facilitate its formation from leucine and other substrates by attaching coenzyme A to the acyl group.
Isovaleryl-Coenzyme A has several applications in biochemical research and clinical settings:
- Metabolic Studies: It serves as a key marker for studying branched-chain amino acid metabolism and related disorders.
- Pharmacological Research: Understanding its role in drug metabolism, particularly concerning medications like valproic acid, helps elucidate potential side effects and therapeutic mechanisms .
- Biotechnology: Its derivatives are explored for their potential use in biofuel production and metabolic engineering.
Research indicates that isovaleryl-Coenzyme A interacts with various enzymes involved in amino acid metabolism. For instance:
- Inhibition Studies: Valproic acid has been shown to inhibit enzymes such as isovaleryl-Coenzyme A dehydrogenase and short branched-chain acyl-CoA dehydrogenase, impacting their activity and altering metabolic pathways involving isovaleryl-Coenzyme A .
- Kinetic Studies: Investigations into the kinetics of these interactions reveal insights into how changes in substrate concentration affect enzyme activity, which can have implications for metabolic regulation.
Isovaleryl-Coenzyme A shares structural similarities with several other compounds involved in amino acid metabolism. Here are some comparable compounds:
Uniqueness of Isovaleryl-Coenzyme A
Isovaleryl-Coenzyme A's uniqueness lies in its specific role within the branched-chain amino acid degradation pathway. Unlike other similar compounds, it directly participates in reactions leading to energy production from leucine metabolism while being influenced by various pharmacological agents like valproic acid.
